molecular formula C19H14ClF3N2O2S B2740900 [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate CAS No. 318239-54-2

[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate

Cat. No.: B2740900
CAS No.: 318239-54-2
M. Wt: 426.84
InChI Key: XEPKODZVPPBZHA-UHFFFAOYSA-N
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Description

The compound [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a pyrazole derivative featuring a trifluoromethyl group at position 3, a phenylsulfanyl moiety at position 5, and a 4-chlorobenzoate ester linked via the methyl group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylsulfanyl and 4-chlorobenzoate groups contribute to electronic and steric effects, influencing binding interactions and solubility . Structural characterization of such compounds often employs X-ray diffraction and computational tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2S/c1-25-17(28-14-5-3-2-4-6-14)15(16(24-25)19(21,22)23)11-27-18(26)12-7-9-13(20)10-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPKODZVPPBZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could form covalent bonds with its target, leading to changes in the target’s function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target. Specific information on how these factors influence the action of [1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is currently unavailable.

Biological Activity

The compound [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and its effects on various biological systems.

  • Molecular Formula : C19H15ClF3N3O2S
  • Molecular Weight : 441.85 g/mol
  • CAS Number : 318239-51-9
  • Melting Point : 45–46 °C

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-5-(phenylthio)-3-(trifluoromethyl)-1H-pyrazole with 4-chlorobenzoic acid derivatives under specific conditions to yield the desired ester product. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the ester bond.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against pancreatic cancer cell lines, suggesting potent anticancer properties.

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal cells)0.36

These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal human cells, indicating a degree of selectivity that is desirable in anticancer drug development.

The proposed mechanism of action for pyrazole derivatives involves DNA intercalation , which disrupts the replication process in cancer cells. The planar structure of these compounds facilitates their insertion between DNA base pairs, leading to inhibition of DNA synthesis and ultimately cell death.

Additional Biological Activities

In addition to anticancer properties, pyrazole derivatives have been studied for their potential antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Certain analogs have demonstrated effective antibacterial properties against strains such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited significant cytotoxicity against multiple cancer cell lines with a mechanism involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : Another investigation assessed the antibacterial efficacy of various pyrazole derivatives, including this compound, revealing promising results against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:

Compound Name Key Substituents Biological Activity Key Structural Insights References
[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate (Target) - 4-Chlorobenzoate ester (position 4)
- Phenylsulfanyl (position 5)
Under investigation Ester group enhances hydrolytic stability; phenylsulfanyl may improve binding affinity.
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate - 4-Chlorobenzoyl (position 5)
- Phenyl (position 1)
Antibacterial Benzoyl group increases electron-withdrawing effects but reduces solubility.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde - Carbaldehyde (position 4)
- 3-Chlorophenylsulfanyl (position 5)
Unknown Aldehyde group offers reactivity but may compromise metabolic stability.
Key Observations:

Trifluoromethyl Group : Present in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism.

Chloro Substituents : The position (para vs. meta) affects electronic distribution. Para-substituted chlorobenzoate (target) may exhibit stronger dipole interactions compared to meta-substituted analogs .

Functional Groups: Ester vs. Benzoyl: The target’s 4-chlorobenzoate ester likely improves membrane permeability over the benzoyl group in ’s compound, which may reduce solubility due to higher hydrophobicity . Aldehyde vs.

Q & A

Q. What are the key synthetic routes for preparing [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate?

The synthesis typically involves multi-step reactions starting with pyrazole core formation, followed by functionalization. Critical steps include:

  • Step 1: Condensation of hydrazine derivatives with β-ketoesters or trifluoromethyl ketones to form the pyrazole ring.
  • Step 2: Sulfur-based nucleophilic substitution (e.g., introducing phenylsulfanyl groups via thiols or disulfides).
  • Step 3: Esterification with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .
    Reaction conditions (temperature, solvent, catalysts) must be optimized for yield and purity. Analytical techniques like TLC and HPLC are used to monitor progress .

Q. How is the compound structurally characterized in academic research?

Common methods include:

  • X-ray crystallography: Resolves bond lengths, angles, and stereochemistry. For example, analogous pyrazole oxime esters were analyzed using SHELX software for refinement .
  • Spectroscopy:
    • NMR: Assigns proton environments (e.g., trifluoromethyl groups show distinct 19F^{19}\text{F} signals).
    • FT-IR: Confirms ester carbonyl stretches (~1700 cm1^{-1}) and sulfanyl C–S bonds (~650 cm1^{-1}) .
  • Mass spectrometry: Validates molecular weight (m/z 469.38 for [M+H]+^+) .

Q. What pharmacological properties justify further investigation of this compound?

Pyrazole derivatives are studied for:

  • Anti-inflammatory/analgesic activity: The trifluoromethyl group enhances metabolic stability, while the 4-chlorobenzoate moiety may modulate COX-2 inhibition .
  • Antitumor potential: Sulfanyl and chlorophenyl groups promote interactions with kinase targets (e.g., EGFR or VEGFR) .
    In vitro assays (e.g., MTT for cytotoxicity) and molecular docking are used to validate hypotheses .

Advanced Questions

Q. What challenges arise in optimizing reaction yields during synthesis, and how are they addressed?

Key challenges include:

  • Steric hindrance: Bulky substituents (e.g., trifluoromethyl, phenylsulfanyl) reduce nucleophilic substitution efficiency. Solutions: Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • By-product formation: Competing ester hydrolysis or oxidation. Mitigation: Employ inert atmospheres (N2_2) and low-temperature esterification .
    Table 1: Optimization Parameters for Step 3 (Esterification)
ParameterOptimal ConditionYield Improvement
SolventDry THF15%
CatalystDMAP20%
Temperature0–5°C10%

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies (e.g., varying IC50_{50} values) may stem from:

  • Assay variability: Standardize protocols (e.g., cell line selection, incubation time).
  • Structural analogs: Subtle differences (e.g., 4-chlorophenyl vs. 3-chlorophenyl substituents) alter bioactivity. Compare crystallographic data to confirm structural integrity .
    Statistical approach: Meta-analysis of dose-response curves and Hill slopes to identify outliers .

Q. What computational strategies support the design of derivatives with enhanced activity?

  • Docking studies: Use PyMOL or AutoDock to model interactions with targets (e.g., COX-2 active site). The trifluoromethyl group’s electronegativity improves binding affinity .
  • QSAR modeling: Correlate substituent properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups (Cl, CF3_3) enhance stability and target engagement .
  • MD simulations: Assess conformational stability of the ester linkage under physiological conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • pH stability: The ester bond is prone to hydrolysis in acidic/basic environments. Accelerated stability testing (e.g., 40°C/75% RH) identifies degradation products via HPLC-MS .
  • Thermal stability: DSC/TGA analysis reveals melting points (~150–160°C) and decomposition thresholds, guiding storage conditions .

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